molecular formula C11H11F3N2O3 B1431869 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid CAS No. 1803608-77-6

3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid

Cat. No. B1431869
M. Wt: 276.21 g/mol
InChI Key: BQDDTLPJXDRDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid (3CPyTA) is an organic compound with an interesting and complex structure. It has a wide range of applications in the scientific and research fields, and has been used for many years for a variety of purposes. In

Scientific Research Applications

3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid is widely used in scientific research for a variety of purposes. It is used as a catalyst in a number of organic reactions, such as the synthesis of polycyclic compounds and the synthesis of heterocyclic compounds. It is also used in the synthesis of polymers and in the production of pharmaceuticals. Additionally, 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid has been used in the synthesis of peptides and proteins, as well as in the synthesis of DNA and RNA.

Mechanism Of Action

The mechanism of action of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid is complex and not fully understood. It is believed to act as a catalyst in organic reactions by facilitating the formation of covalent bonds between reactants. It is also believed to act as a proton acceptor, allowing for the formation of hydrogen bonds between reactants. Additionally, it is thought to act as an electron donor, allowing for the formation of cationic species.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid are not well understood. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, it has been shown to have anti-inflammatory effects in animal models.

Advantages And Limitations For Lab Experiments

3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to use in lab settings. However, it is also important to consider the limitations of 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid. It is not soluble in organic solvents, and it is also not very soluble in aqueous solutions. Additionally, it is sensitive to light and heat, and can decompose if not stored properly.

Future Directions

There are many potential future directions for research involving 3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid. One potential direction is to further explore its antimicrobial activity, as well as its anti-inflammatory effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, as well as its potential applications in the synthesis of peptides and proteins. Additionally, further research could be done to explore its potential applications in the synthesis of DNA and RNA. Finally, further research could be done to explore its potential applications in the production of polymers.

properties

IUPAC Name

(4-aminopyridin-3-yl)-cyclopropylmethanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.C2HF3O2/c10-8-3-4-11-5-7(8)9(12)6-1-2-6;3-2(4,5)1(6)7/h3-6H,1-2H2,(H2,10,11);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDDTLPJXDRDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=CN=C2)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid
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3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid
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3-Cyclopropanecarbonylpyridin-4-amine, trifluoroacetic acid

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